5-(4-Chlorophenyl)isoxazole-3-propionic acid chemical properties
5-(4-Chlorophenyl)isoxazole-3-propionic acid chemical properties
This guide details the chemical properties, synthesis, and biological interface of 5-(4-Chlorophenyl)isoxazole-3-propionic acid , a specialized heterocyclic building block and pharmacological probe.
[1][2][3]
Introduction & Chemical Identity
5-(4-Chlorophenyl)isoxazole-3-propionic acid (CAS: 870704-00-0) is a functionalized isoxazole derivative primarily utilized in medicinal chemistry as a scaffold for glutamate receptor modulation and regenerative medicine research.[1][2][] Structurally, it features a lipophilic 4-chlorophenyl moiety at the 5-position and a hydrophilic propionic acid tail at the 3-position of the isoxazole core. This amphiphilic architecture mimics the pharmacophore of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor ligands, albeit lacking the
Core Identity Data
| Property | Specification |
| CAS Number | 870704-00-0 |
| IUPAC Name | 3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid |
| Molecular Formula | |
| Molecular Weight | 251.66 g/mol |
| SMILES | OC(=O)CCC1=NOC(=C1)C2=CC=C(Cl)C=C2 |
| Appearance | White to off-white crystalline flakes or powder |
| Melting Point | 157–165 °C |
Physicochemical Profile
Understanding the solution-phase behavior of this compound is vital for assay development. The presence of the carboxylic acid and the aromatic isoxazole ring dictates its solubility and ionization states.
Solubility & Stability
-
Aqueous Solubility: Low in neutral water due to the lipophilic chlorophenyl group. Solubility increases significantly at pH > 5.5 as the carboxylic acid deprotonates (
). -
Organic Solvents: Highly soluble in DMSO (>20 mg/mL) and Ethanol.
-
Stability: The isoxazole ring is thermally stable and resistant to acid hydrolysis, but the propionic acid side chain is susceptible to standard esterification or amidation reactions.
Key Parameters
| Parameter | Value (Experimental/Predicted) | Significance |
| 4.4 – 4.6 | At physiological pH (7.4), the molecule exists primarily as the anionic carboxylate ( | |
| LogP | 2.8 – 3.2 | Moderate lipophilicity ensures membrane permeability; suitable for CNS-targeted drug design. |
| TPSA | ~63 Ų | Topological Polar Surface Area indicates good oral bioavailability potential. |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding interactions. |
Synthesis & Manufacturing
The synthesis of 5-aryl-3-alkanoic acid isoxazoles typically employs a regiospecific cyclization strategy. The most robust industrial route involves the Claisen Condensation of a substituted acetophenone with a succinate derivative, followed by cyclization with hydroxylamine.
Causal Synthesis Logic
-
Precursor Selection: 4-Chloroacetophenone provides the pre-installed halogenated aryl ring. Diethyl succinate serves as the source for the 4-carbon chain (becoming the C3-propionic arm).
-
Condensation: Strong base (NaH) drives the formation of the
-diketo ester intermediate. -
Cyclization: Reaction with Hydroxylamine hydrochloride (
) closes the ring. Control of pH and solvent is critical to favor the 5-aryl-3-propanoate isomer over the 3-aryl-5-propanoate isomer. -
Hydrolysis: The ester tail is hydrolyzed to the free acid using mild base (LiOH or NaOH) to prevent degradation of the isoxazole ring.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway via Claisen condensation and heterocyclic ring closure.
Biological & Pharmacological Interface
This compound operates at the intersection of neuroscience and regenerative medicine . Its structural homology to glutamate analogs allows it to interface with signaling pathways governing cell fate and synaptic plasticity.
Mechanism of Action[5][6]
-
Glutamate Receptor Modulation: The 3-propionic acid moiety mimics the glutamate side chain, allowing the molecule to probe the ligand-binding domains of AMPA or Kainate receptors. Unlike full agonists, the bulky 5-chlorophenyl group likely induces a conformational shift distinct from endogenous ligands, suggesting utility as a partial agonist or allosteric modulator .
-
Stem Cell Differentiation: Research indicates isoxazole small molecules can modulate the Wnt/
-catenin or Calcium signaling pathways. In iPSC (induced pluripotent stem cell) protocols, this compound is used to precondition cells, enhancing differentiation efficiency into cardiomyocytes or myocytes by mimicking specific micro-environmental cues.
Experimental Protocol: In Vitro Stock Preparation
To ensure reproducibility in biological assays, follow this self-validating solubilization protocol:
-
Weighing: Accurately weigh 10 mg of the compound.
-
Primary Solubilization: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.
-
Validation: Solution must be completely clear. If turbid, sonicate at 40°C for 5 minutes.
-
-
Quantification: Concentration = ~39.7 mM.
-
Aqueous Dilution: Dilute 1:1000 into culture media (Final: ~40
M) immediately prior to use.-
Note: Avoid storing aqueous dilutions. The DMSO stock is stable at -20°C for 6 months.
-
Analytical Characterization
Confirm identity and purity using the following standard specifications.
-
NMR (DMSO-
, 400 MHz):- 12.2 (s, 1H, COOH)
- 7.90 (d, 2H, Ar-H, ortho to Cl)
- 7.55 (d, 2H, Ar-H, meta to Cl)
- 6.85 (s, 1H, Isoxazole H-4)
-
2.90 (t, 2H,
-Isoxazole) -
2.60 (t, 2H,
-COOH)
-
HPLC Purity: >97% (Area %) at 254 nm.
-
Mass Spectrometry (ESI):
(matches Cl isotope pattern).
References
- Google Patents. (2018). Compositions and Methods for Tissue Regeneration (US20180023056A1).
